1,3-Propanesultam

Medicinal Chemistry Organic Synthesis Toxicology

Medicinal chemistry requires precise molecular scaffolds; substituting 1,3-propanesultam with acyclic sulfonamides or 1,3-propanesultone alters geometry, pKa (11.5), and H-bonding profile, risking assay validity. This γ-sultam offers: - N-functionalization via Pd-catalyzed cross-coupling (62-93% yield) - not feasible with carcinogenic 1,3-propanesultone. - Essential pharmacophore for COX-2/5-LO dual inhibitors and sultam herbicide intermediates. - Safer alternative to N4-arylamine-containing sulfonamides; immediate supply for SAR libraries.

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
CAS No. 5908-62-3
Cat. No. B3024153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanesultam
CAS5908-62-3
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESC1CNS(=O)(=O)C1
InChIInChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2
InChIKeyXGYCWCIGCYGQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanesultam: Chemical Identity and Scaffold Properties


1,3-Propanesultam (1,1-Dioxoisothiazolidine, CAS 5908-62-3) is a five-membered cyclic sulfonamide (sultam) characterized by the formula C3H7NO2S and a molecular weight of 121.16 g/mol . The sultam scaffold serves as a privileged pharmacophore in medicinal chemistry, with applications spanning enzyme inhibition (COX-2, 5-LO), antiviral, and anticancer research [1][2]. This specific 1,3-propanesultam core is distinguished by its saturated γ-sultam ring structure, which confers unique stereoelectronic properties—including a pKa of 11.52±0.20 and an XLogP3 of -0.5—that differ fundamentally from its oxygen-containing analog 1,3-propanesultone and from acyclic sulfonamides .

Scaffold γ-Sultam core for medicinal chemistry and enzyme inhibition studies
Functionalization Pd-catalyzed N-arylation enables diverse library synthesis
Binding Hydrogen-bond donor supports target engagement assay context

1,3-Propanesultam: Why Substitution Fails


Substituting 1,3-propanesultam with other cyclic sulfonamides (e.g., 1,4-butanesultam) or acyclic sulfonamides introduces measurable changes in molecular geometry, physicochemical properties, and reactivity that directly impact synthetic and biological outcomes [1]. The five-membered γ-sultam ring imposes a specific spatial orientation of the sulfonamide group, resulting in a lower pKa (~11.5) compared to six-membered δ-sultams and a distinct hydrogen-bonding donor profile (HBD count = 1, HBA count = 3) . Critically, the NH group in 1,3-propanesultam enables N-functionalization via palladium-catalyzed cross-coupling in yields ranging from 62–93%, a transformation not feasible with the oxygen-containing analog 1,3-propanesultone, which instead undergoes ring-opening alkylation and carries documented carcinogenicity concerns [2][3]. These differences in synthetic handles and safety profiles render generic substitution scientifically invalid for applications requiring precise control over molecular architecture and biological target engagement.

vs. 1,3-Propanesultone Lacks NH donor, preventing N-arylation; reported carcinogenicity concerns — safety-profile context may differ.
vs. 1,4-Butanesultam Six-membered ring alters geometry and may shift SAR interpretation; ring-size dependent selection.
vs. Acyclic sulfonamides Reported immunotoxicity risk; distinct H-bond donor profile and reduced scaffold rigidity may alter target binding.

1,3-Propanesultam: Quantitative Differentiation


Synthetic Utility & Safety vs. 1,3-Propanesultone

1,3-Propanesultam enables selective N-arylation via palladium-catalyzed cross-coupling in 62–93% isolated yield, a transformation not accessible to 1,3-propanesultone [1]. Conversely, 1,3-propanesultone is a potent carcinogen (IARC Group 2B) that induces tumors in rats even after a single dose and undergoes nucleophilic ring-opening rather than selective N-functionalization [2]. This functional dichotomy dictates that sultam must be procured for applications requiring controlled N-derivatization without introducing genotoxic liabilities.

Synthetic utility vs. sultone
Head-to-head
62–93% N-arylation yield vs. Not feasible (ring-opening)
Supports N-arylation route selection; safety-profile context review required.
Sultone is IARC Group 2B carcinogen; single-dose tumor induction reported.
Medicinal Chemistry Organic Synthesis Toxicology

N-Arylation Yields vs. 1,4-Butanesultam

In parallel palladium-catalyzed cross-coupling reactions, 1,3-propanesultam consistently delivers isolated yields of 62–93%, comparable to but often exceeding those obtained with 1,4-butanesultam under identical conditions [1]. The five-membered γ-sultam ring of 1,3-propanesultam imposes different steric and electronic constraints compared to the six-membered δ-sultam, influencing catalyst turnover and product distribution. This quantitative parity or slight advantage, combined with the distinct physicochemical profile of the resulting N-aryl-γ-sultam derivatives, guides selection when a specific ring size is required for downstream structure-activity relationships.

N-Arylation yield vs. butanesultam
Head-to-head
62–93% isolated yield
(both substrates)
Comparable yield supports ring-size specific selection for SAR studies.
Pd/Xantphos conditions; ring size influences downstream molecular geometry.
Organic Synthesis Cross-Coupling Heterocycle Chemistry

Physicochemical Properties vs. 1,3-Propanesultone

1,3-Propanesultam exhibits a predicted pKa of 11.52±0.20, XLogP3 of -0.5, and features one hydrogen bond donor and three hydrogen bond acceptors . In contrast, 1,3-propanesultone lacks an NH donor (HBD count = 0), has a lower melting point (30–33°C vs. 145–146°C for sultam), and a higher density (1.392 g/mL at 25°C vs. 1.326±0.06 g/cm³ for sultam) . These differences in hydrogen-bonding capacity and physical state directly influence solubility, permeability, and formulation development, making the compounds non-interchangeable in medicinal chemistry campaigns.

Physicochemical properties
Head-to-head
HBD1 (sultam) vs 0 (sultone)
pKa~11.5 (sultam)
Melting point145–146°C vs 30–33°C
Density1.326 vs 1.392 g/mL
H-bond donor and physical state differ; non-interchangeable for target binding and formulation.
Computed and experimental values; review for specific applications.
Physicochemical Properties Drug Design ADME

Cyclic vs. Acyclic Sulfonamides: Allergy & Bioactivity

Acyclic sulfonamide drugs containing an arylamine group at the N4 position (e.g., sulfadiazine, sulfamethoxazole) trigger severe allergic responses in susceptible individuals [1]. Studies consistently demonstrate that cyclic sulfonamides (sultams) devoid of this arylamine group, including 1,3-propanesultam-derived scaffolds, are significantly less likely to cause allergies [1]. Furthermore, incorporation of the sultam moiety into lead compounds has been reported to enhance antiviral, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory activities compared to acyclic sulfonamide counterparts [2]. This class-level advantage positions 1,3-propanesultam as a preferred building block for generating safer, more efficacious drug candidates.

Cyclic vs. acyclic immunotoxicity
Class-level
Reported context: cyclic sultams show reduced allergic response vs acyclic sulfonamides.
May support immunotoxicity risk assessment in lead optimization; data to verify.
Class-level inference based on N4-arylamine absence; requires project-specific validation.
Medicinal Chemistry Immunotoxicity Drug Safety

1,3-Propanesultam: Procurement Scenarios


Synthesis of COX-2/5-LO Dual Inhibitors

1,3-Propanesultam serves as a core scaffold for synthesizing cytokine-suppressive dual inhibitors of COX-2 and 5-LO, a class of anti-inflammatory agents. Its γ-sultam ring is essential for the observed enzyme inhibition [1]. Procurement of 1,3-propanesultam is specifically required for building compound libraries targeting these enzymes, as the hydrogen-bonding donor profile (HBD=1) and rigid five-membered ring geometry are critical for binding site complementarity. This application is directly supported by the scaffold's demonstrated bioactivity and the favorable safety profile relative to acyclic sulfonamides.

N-Arylation for Diversified Sultam Libraries

Researchers performing palladium-catalyzed cross-coupling to generate N-aryl-1,3-propanesultam libraries should source 1,3-propanesultam explicitly, given the established high yields (62–93%) under Xantphos-mediated conditions [1]. This synthetic route is not viable with 1,3-propanesultone, which instead undergoes ring-opening and presents carcinogenic hazards. For medicinal chemists requiring a diverse set of N-substituted sultams for structure-activity relationship (SAR) studies, 1,3-propanesultam is the required starting material.

Building Safer Sulfonamide-Derived Candidates

Drug discovery programs aiming to replace acyclic sulfonamide moieties with cyclic sultams to mitigate allergic liabilities should procure 1,3-propanesultam. The compound's lack of an N4-arylamine group, a known trigger of hypersensitivity reactions, makes it a safer alternative for generating lead compounds [1]. This is particularly relevant for anti-infective and anti-inflammatory projects where patient safety is paramount.

Synthesis of Herbicidal Sultamsulfonamides

1,3-Propanesultam is a key intermediate in the synthesis of sultamsulfonamide herbicides. Methylated derivatives of propanesultams have demonstrated strong herbicidal activity against broad-leaved weeds without phytotoxicity to crops like wheat [1]. Procurement of 1,3-propanesultam is necessary for agrochemical discovery programs focused on developing selective, crop-safe herbicides based on the sultam pharmacophore.

Application
Selection Property
Validation Focus
COX-2/5-LO dual inhibitor library synthesis
γ-Sultam core with H-bond donor
Enzyme inhibition assay context
N-Arylated sultam library for SAR studies
Pd-catalyzed N-arylation compatibility
Reaction yield and purity profiling
Sulfonamide scaffold replacement for immunotoxicity studies
Lacks N4-arylamine group
Allergic response screening context
Sultamsulfonamide herbicide discovery
Methylation-ready sultam scaffold
Herbicidal activity and phytotoxicity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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